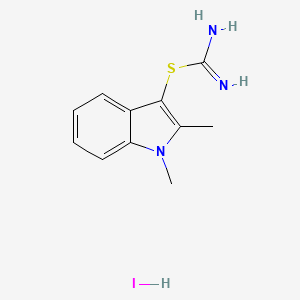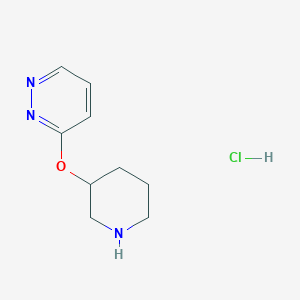
1-(4,6-二甲基嘧啶-2-基)哌啶-4-胺二盐酸盐
描述
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4.2ClH/c1-8-6-10(13-7-12-8)14-4-2-9(11)3-5-14;;/h6-7,9H,2-5,11H2,1H3;2*1H . This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Physical and Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature .科学研究应用
新型化合物的合成
吡喃并吡啶并噻吩并嘧啶的合成:乙基 1-氨基衍生物与苯甲酰异硫氰酸酯反应,发生环化反应生成具有进一步化学转化潜力的化合物。这些过程突出了哌啶-4-胺衍生物在合成复杂分子结构中的多功能性 (Paronikyan 等,2016)。
抗肿瘤/抗癌活性:合成了一系列二氢嘧啶酮的 O-曼尼希碱,显示出显着的体外细胞毒性和抗肿瘤活性,表明这些化合物在癌症研究中的用途 (Venkateshwarlu 等,2014)。
抗菌活性:微波辅助合成含哌啶的嘧啶亚胺和噻唑烷酮显示出抗菌活性,表明开发新型抗菌剂的潜力 (Merugu 等,2010)。
药物合成的关键中间体
- 有效的脱氧胞苷激酶抑制剂的制备:描述了脱氧胞苷激酶 (dCK) 抑制剂制备中关键中间体的实用合成,展示了哌啶-4-胺衍生物在药物化学中的重要性 (Zhang 等,2009)。
分子结构和功能
阳离子互变异构和无序:对嘧啶盐晶体结构的研究揭示了对药物作用至关重要的分子识别过程的见解,突出了这些化合物的结构多功能性和潜在的药物相互作用 (Rajam 等,2017)。
抗高血糖评价:评估了与嘧啶部分连接的氰胺衍生的新型羧酰胺的抗高血糖活性,证明了其在糖尿病中的潜在治疗应用 (Moustafa 等,2021)。
安全和危害
未来方向
Piperidine derivatives are a key and extensive category of Nitrogen bearing heterocyclic compounds . They show a wide variety of biological activities and are a vital fundament in the production of drugs . Therefore, the development of new synthesis methods and the discovery of new applications for these compounds is a promising area of future research .
作用机制
Target of Action
Compounds with similar structures have been shown to exhibit antibacterial activity against gram-positive bacteria (staphylococcus aureus and bacillus subtilis) and gram-negative bacteria (escherichia coli and pseudomonas aeruginosa), as well as antifungal activity against yeasts (candida albicans and saccharomyces cerevisiae) .
Mode of Action
It is known that many antimicrobial agents work by disrupting the cell wall or inhibiting essential enzymes in the target organisms .
Biochemical Pathways
Many antimicrobial agents interfere with the synthesis of essential macromolecules in the target organisms, such as proteins, nucleic acids, and cell wall components .
Result of Action
The result of the action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride is the inhibition of growth or killing of the target organisms, as evidenced by its antimicrobial activity .
生化分析
Biochemical Properties
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . The compound interacts with enzymes involved in the parasite’s metabolic pathways, leading to its antiplasmodial activity. Additionally, it has been observed to interact with proteins involved in cell signaling pathways, thereby influencing cellular responses.
Cellular Effects
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride affects various types of cells and cellular processes. In particular, it has been found to inhibit the growth of Plasmodium falciparum by disrupting the parasite’s metabolic processes . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in the parasite’s survival and replication, thereby reducing its ability to proliferate.
Molecular Mechanism
The molecular mechanism of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride involves several key interactions at the molecular level. The compound binds to specific enzymes and proteins, inhibiting their activity and disrupting essential biochemical pathways . For instance, it inhibits the activity of enzymes involved in the synthesis of nucleotides, which are crucial for the parasite’s DNA replication and repair. Additionally, it has been observed to modulate the activity of proteins involved in cell signaling, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the growth of Plasmodium falciparum without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to liver and kidney tissues. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional benefits are observed.
Metabolic Pathways
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleotides . The compound has been shown to affect metabolic flux, leading to changes in the levels of key metabolites. For example, it inhibits the activity of enzymes involved in the synthesis of purines and pyrimidines, resulting in reduced nucleotide levels and impaired DNA replication.
Transport and Distribution
The transport and distribution of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects. Additionally, the compound’s distribution within tissues is influenced by its binding affinity to plasma proteins.
Subcellular Localization
1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-amine dihydrochloride exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes and proteins involved in DNA replication and repair. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. Additionally, its localization within the nucleus allows it to modulate gene expression and influence cellular responses.
属性
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4.2ClH/c1-8-7-9(2)14-11(13-8)15-5-3-10(12)4-6-15;;/h7,10H,3-6,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYMXWNHETXUFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[1-(3-chloro-4-fluorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473310.png)
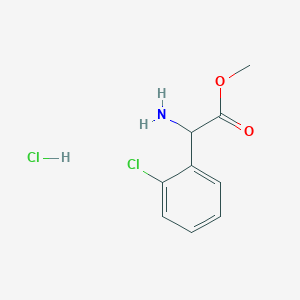
![3-{[Amino(imino)methyl]amino}benzenesulfonamide metanesulfonate](/img/structure/B1473312.png)
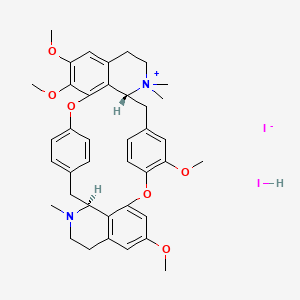
![Methyl 3-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B1473314.png)

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B1473317.png)
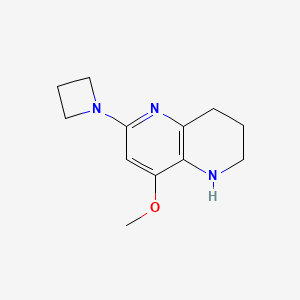
![{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1473319.png)
![1-(Boc-aminomethyl)-2-azabicyclo[3.1.1]heptane](/img/structure/B1473321.png)
![5-(Cbz-amino)-5-aza-spiro[2.4]heptane](/img/structure/B1473324.png)
